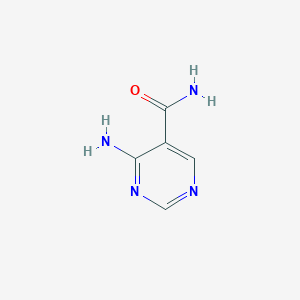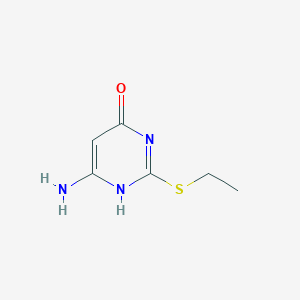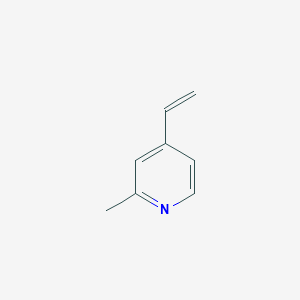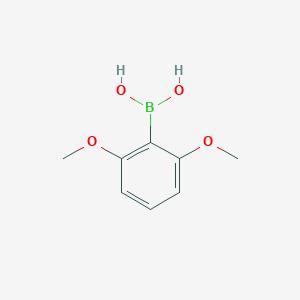
2-(Ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile, also known as EHT 1864, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile 1864 involves the inhibition of Rho GTPases, which are key regulators of cell migration, invasion, and proliferation. By inhibiting Rho GTPases, this compound 1864 reduces the metastatic potential of cancer cells, improves cognitive function in Alzheimer's disease, and reduces inflammation and oxidative stress in cardiovascular diseases.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, the improvement of cognitive function in Alzheimer's disease, and the reduction of inflammation and oxidative stress in cardiovascular diseases. Additionally, this compound 1864 has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile 1864 in lab experiments is its specificity for Rho GTPases, which allows for targeted inhibition of these proteins. Additionally, this compound 1864 has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation of using this compound 1864 in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and bioavailability.
Future Directions
There are several future directions for research on 2-(Ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile 1864, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, further research is needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound 1864 and to identify potential drug targets for its use in clinical settings.
In conclusion, this compound 1864 is a promising chemical compound with potential therapeutic applications in various diseases. Its specificity for Rho GTPases and low toxicity make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of 2-(Ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile 1864 involves the reaction of 2-(ethylthio)acetaldehyde with 4-hydroxybenzaldehyde, followed by the addition of malononitrile and ammonium acetate. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis method has been optimized over the years to improve the yield and purity of this compound 1864.
Scientific Research Applications
2-(Ethylsulfanyl)-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile 1864 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer research, this compound 1864 has been shown to inhibit the migration and invasion of cancer cells, thereby reducing the metastatic potential of cancer. In Alzheimer's disease research, this compound 1864 has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In cardiovascular disease research, this compound 1864 has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
properties
CAS RN |
264254-92-4 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
6-ethylsulfanyl-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S/c1-2-19-14-12(8-15)11(7-13(18)16-14)9-3-5-10(17)6-4-9/h3-6,11,17H,2,7H2,1H3,(H,16,18) |
InChI Key |
UCUOILARXZVKQZ-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)O)C#N |
Canonical SMILES |
CCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




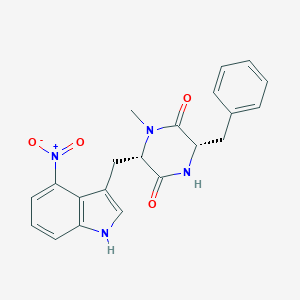
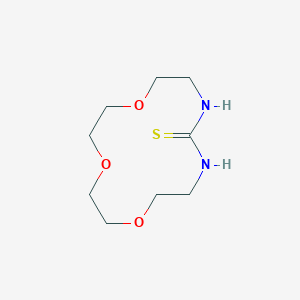
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
